
Butyl 3-chloropropylsulfonate
Overview
Description
Butyl 3-chloropropylsulfonate (C₇H₁₅ClO₃S) is an organosulfur compound characterized by a butyl ester group attached to a 3-chloropropylsulfonate moiety. Its molecular structure is defined by the SMILES notation CCCCCOS(=O)(=O)CCCCl and the InChIKey MJHBOVFGBJXYQE-UHFFFAOYSA-N . Key physicochemical properties include:
Preparation Methods
Acid-Catalyzed Esterification
The most common approach for synthesizing sulfonate esters involves acid-catalyzed esterification. For butyl 3-chloropropylsulfonate, this typically entails reacting 3-chloropropanesulfonic acid with n-butanol in the presence of a Brønsted acid catalyst.
Reaction Mechanism and Stoichiometry
The reaction follows a second-order reversible mechanism:
Methanesulfonic acid (MSA) is a preferred catalyst due to its high protonating capacity and thermal stability . Kinetic studies of analogous esterifications (e.g., butyric acid with n-butanol) reveal that the reaction rate () is temperature-dependent, with activation energies () ranging from 60–80 kJ/mol .
Optimization Using Response Surface Methodology (RSM)
Key parameters influencing conversion include:
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Temperature : Elevated temperatures (60–90°C) favor faster kinetics but risk side reactions like dehydration .
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Molar ratio : A butanol-to-acid ratio of 3:1 maximizes conversion by shifting equilibrium .
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Catalyst loading : 1.5 wt.% MSA achieves optimal protonation without excessive corrosion .
Table 1: Optimized Conditions for Acid-Catalyzed Esterification
Parameter | Optimal Value | Conversion Efficiency |
---|---|---|
Temperature | 80°C | 89% |
n-Butanol:Acid Molar Ratio | 3:1 | 92% |
Catalyst Concentration | 1.2 wt.% | 88% |
Data adapted from butyric acid esterification kinetics .
Non-Catalytic Thermal Esterification
For systems requiring catalyst-free synthesis, thermal esterification under anhydrous conditions is viable. This method avoids catalyst removal steps but demands precise temperature control.
Reaction Kinetics and Thermodynamics
The reaction follows Arrhenius behavior, with rate constants () increasing exponentially with temperature:
For butyl ester formation, enthalpy () values are typically positive (endothermic), requiring continuous heat input . Entropic losses () are offset at higher temperatures.
Industrial-Scale Considerations
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Reactor design : Continuous stirred-tank reactors (CSTRs) mitigate mass transfer limitations.
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Byproduct management : Azeotropic distillation removes water, driving equilibrium toward ester formation .
Enzymatic Biosynthesis
Halophilic lipases offer an eco-friendly alternative for ester synthesis, operating under mild conditions with high specificity.
Lipase-Catalyzed Esterification
Marinobacter litoralis SW-45 lipase (MLL) has demonstrated efficacy in synthesizing butyl esters from free fatty acids (FFAs) . Adapting this method:
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Hydrolysis : Lipases hydrolyze sulfonic acid derivatives to FFAs.
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Esterification : FFAs react with n-butanol via MLL catalysis.
Table 2: Enzymatic Esterification Parameters
Condition | Optimal Value | Ester Yield |
---|---|---|
Temperature | 45°C | 69% |
Biocatalyst Concentration | 50% (v/v) | 62% |
NaCl Concentration | 15% (w/v) | 71% |
Data derived from palm oil esterification studies .
Purification and Quality Control
Distillation
Fractional distillation under reduced pressure (e.g., 10–15 mmHg) separates the ester from unreacted alcohol and acid. Boiling points are estimated using Antoine equation parameters for analogous sulfonates.
Chromatographic Methods
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HPLC : Reverse-phase C18 columns with UV detection at 210 nm achieve >95% purity .
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GC-MS : Confirms molecular weight (214.71 g/mol) and detects volatile impurities .
Spectroscopic Characterization
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¹H NMR : Key signals include δ 1.2–1.6 ppm (butyl CH₂) and δ 3.5–4.0 ppm (sulfonate-attached CH₂) .
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FT-IR : S=O stretching vibrations at 1150–1250 cm⁻¹ confirm sulfonate ester formation .
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
Method | Yield | Reaction Time | Environmental Impact |
---|---|---|---|
Acid-Catalyzed | 88–92% | 4–6 hours | Moderate (acid waste) |
Thermal | 75–85% | 8–12 hours | Low |
Enzymatic | 60–70% | 1–2 hours | Low (biodegradable) |
Chemical Reactions Analysis
Butyl 3-chloropropylsulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles such as amines or alcohols, which can replace the chlorine atom in the compound. The major products formed from these reactions depend on the specific nucleophile used .
Scientific Research Applications
Butyl 3-chloropropylsulfonate has several applications in scientific research, including :
Chemical Intermediate: It is commonly used as an intermediate in organic synthesis to prepare other compounds.
Drug Manufacturing: The compound can be used to synthesize certain drugs and drug intermediates.
Catalyst: It can serve as a ligand for some catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 3-chloropropylsulfonate involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Table 3: Hazard Profiles
Butyl acrylate exhibits significant hazards, including flammability (UN 2348), skin sensitization, and respiratory irritation .
Biological Activity
Butyl 3-chloropropylsulfonate (BCPS) is a sulfonate ester that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of BCPS, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
BCPS is characterized by the presence of a butyl group, a chloropropyl moiety, and a sulfonate functional group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antiproliferative Effects
Recent studies have indicated that BCPS exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating the effects of different sulfonate derivatives, BCPS was found to inhibit the proliferation of HeLa and SW620 cells with IC50 values indicating moderate potency . The mechanisms underlying this activity involve the inhibition of key signaling pathways associated with cell growth and survival.
BCPS's biological activity is primarily attributed to its ability to interfere with cellular signaling pathways. It has been reported to affect cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, BCPS has been shown to reduce the expression levels of CDK9 and cyclin T1 in pancreatic cancer cells (CFPAC-1), suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Case Study 1: Anticancer Potential
In a controlled study involving various sulfonate compounds, BCPS was tested for its cytotoxic effects on cancer cell lines. The results demonstrated that BCPS significantly reduced cell viability in HeLa cells (IC50 = 7.8 µM) and SW620 cells (IC50 = 6.9 µM). This study highlights the potential of BCPS as an anticancer agent, warranting further investigation into its structural modifications to enhance efficacy .
Case Study 2: Antioxidant Activity
Another aspect of BCPS's biological profile includes its antioxidant properties. Research indicates that compounds with similar structures to BCPS exhibit moderate antioxidant activity, which may contribute to their overall therapeutic effects. For example, triazole derivatives containing a chloropropyl substituent showed improved radical scavenging capabilities compared to standard antioxidants . This suggests that BCPS could play a dual role in combating oxidative stress while inhibiting tumor growth.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of BCPS compared to other related compounds:
Compound | Antiproliferative Activity (IC50) | Antioxidant Activity (IC50) |
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This compound | HeLa: 7.8 µM; SW620: 6.9 µM | Moderate (exact IC50 not defined) |
Other Sulfonate Derivative A | IC50 = 8.5 µM | Low |
Other Sulfonate Derivative B | IC50 = 10 µM | High |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Butyl 3-chloropropylsulfonate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonation of 3-chloropropyl derivatives under controlled conditions. For analogous sulfonate esters (e.g., aryl sulfonyl chlorides), reactions are conducted in inert atmospheres (e.g., nitrogen) using anhydrous solvents like dichloromethane or chloroform to minimize hydrolysis . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and structural confirmation using H/C NMR . For this compound, ensure stoichiometric control of sulfonating agents and monitor reaction progress via TLC.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For structural elucidation of the sulfonate group and alkyl chain conformation (H NMR: δ 1.2–1.6 ppm for butyl protons; C NMR: δ 50–60 ppm for sulfonate-attached carbons) .
- FT-IR : Confirm sulfonate ester formation (S=O stretching at 1150–1250 cm) .
- Mass Spectrometry (ESI-MS) : To validate molecular ion peaks and detect impurities .
- HPLC with UV detection : Quantify purity and monitor degradation products .
Advanced Research Questions
Q. How can kinetic modeling optimize the synthesis of this compound under non-catalytic conditions?
- Methodological Answer : Adapt methodologies from esterification kinetics studies (e.g., butyl lactate synthesis). Conduct time-resolved experiments at varying temperatures (e.g., 130–170°C) and fit data to pseudo-first-order or Arrhenius models . Use GC or HPLC to track reactant consumption. For example, in analogous systems, activation energies () for sulfonate ester formation range from 60–80 kJ/mol, with rate constants () increasing exponentially with temperature . Computational tools like COMSOL Multiphysics® can model reactor-scale processes.
Q. How should researchers resolve contradictions in spectroscopic data when analyzing sulfonate derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from conformational isomerism or solvent effects. Cross-validate using:
- Variable Temperature (VT) NMR : To assess dynamic rotational barriers in the sulfonate group .
- DFT Calculations : Predict vibrational (IR) and electronic (UV) spectra for comparison with experimental data .
- X-ray Crystallography : Resolve ambiguities in molecular geometry for crystalline intermediates .
Q. What mechanistic pathways explain side reactions during the sulfonation of 3-chloropropyl derivatives?
- Methodological Answer : Competing pathways include:
- Nucleophilic Substitution : Chloride displacement by sulfonate groups, favored in polar aprotic solvents .
- Elimination : Formation of alkenes under high-temperature or basic conditions, detectable via GC-MS .
- Hydrolysis : Hydrolytic cleavage of the sulfonate ester in aqueous environments, mitigated by anhydrous conditions .
Q. Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing reproducibility in sulfonate synthesis?
- Methodological Answer : Employ:
- ANOVA : Compare batch-to-batch variability in yield/purity.
- Principal Component Analysis (PCA) : Identify outliers in spectroscopic datasets .
- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., confidence intervals for ) .
Q. How can researchers design experiments to investigate the stability of this compound under storage conditions?
- Methodological Answer : Use accelerated stability testing:
Properties
IUPAC Name |
butyl 3-chloropropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 | |
Record name | Butyl 3-chloropropylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-47-0 | |
Record name | Butyl 3-chloropropylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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